molecular formula C17H20N2O2 B11839739 (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate CAS No. 1956437-41-4

(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate

Cat. No.: B11839739
CAS No.: 1956437-41-4
M. Wt: 284.35 g/mol
InChI Key: IEYLLYBAJGPTPU-AWEZNQCLSA-N
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Description

(S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylate typically involves multiple steps. One common method starts with the cyclization of a suitable precursor to form the spirocyclic core. This is followed by the introduction of the ethyl ester group at the carboxylate position. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as high strength or conductivity.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’,4’,9’-tetrahydrospiro[cyclohexane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid
  • Spiro[cyclohexane-1,1’-[1H]pyrido[3,4-b]indole]-3’-carboxylic acid

Uniqueness

(S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylate is unique due to its spirocyclic structure and the presence of the ethyl ester group This combination of features gives it distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

1956437-41-4

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

ethyl (3S)-spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclobutane]-3-carboxylate

InChI

InChI=1S/C17H20N2O2/c1-2-21-16(20)14-10-12-11-6-3-4-7-13(11)18-15(12)17(19-14)8-5-9-17/h3-4,6-7,14,18-19H,2,5,8-10H2,1H3/t14-/m0/s1

InChI Key

IEYLLYBAJGPTPU-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC2=C(C3(N1)CCC3)NC4=CC=CC=C24

Canonical SMILES

CCOC(=O)C1CC2=C(C3(N1)CCC3)NC4=CC=CC=C24

Origin of Product

United States

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